molecular formula C19H19NO3S B11472118 5-methoxy-3-[(4-methylphenyl)sulfonyl]-4-(prop-2-en-1-yl)-1H-indole

5-methoxy-3-[(4-methylphenyl)sulfonyl]-4-(prop-2-en-1-yl)-1H-indole

Cat. No.: B11472118
M. Wt: 341.4 g/mol
InChI Key: XYNVSYBRPHMXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-3-[(4-methylphenyl)sulfonyl]-4-(prop-2-en-1-yl)-1H-indole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a sulfonyl group attached to a 4-methylphenyl ring at the 3-position, and a prop-2-en-1-yl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-[(4-methylphenyl)sulfonyl]-4-(prop-2-en-1-yl)-1H-indole typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group can be introduced by reacting the indole with a sulfonyl chloride in the presence of a base like pyridine.

    Allylation: The prop-2-en-1-yl group can be introduced via an allylation reaction, typically using an allyl halide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products include halogenated indoles or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of indoles are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could serve as a lead compound for drug development.

Medicine

In medicine, indole derivatives are explored for their therapeutic potential. This compound could be investigated for its pharmacological properties and potential as a drug candidate.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of 5-methoxy-3-[(4-methylphenyl)sulfonyl]-4-(prop-2-en-1-yl)-1H-indole would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and sulfonyl groups could enhance its binding affinity and specificity towards these targets, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methylindole: Similar in structure but lacks the sulfonyl and prop-2-en-1-yl groups.

    3-(4-methylphenyl)sulfonylindole: Similar but lacks the methoxy and prop-2-en-1-yl groups.

    4-(prop-2-en-1-yl)-1H-indole: Similar but lacks the methoxy and sulfonyl groups.

Uniqueness

The uniqueness of 5-methoxy-3-[(4-methylphenyl)sulfonyl]-4-(prop-2-en-1-yl)-1H-indole lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group enhances its electron-donating properties, while the sulfonyl group increases its electron-withdrawing capacity, creating a unique electronic environment that can influence its interactions and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

5-methoxy-3-(4-methylphenyl)sulfonyl-4-prop-2-enyl-1H-indole

InChI

InChI=1S/C19H19NO3S/c1-4-5-15-17(23-3)11-10-16-19(15)18(12-20-16)24(21,22)14-8-6-13(2)7-9-14/h4,6-12,20H,1,5H2,2-3H3

InChI Key

XYNVSYBRPHMXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C2C(=C(C=C3)OC)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.